3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline
Overview
Description
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Intermediates
3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline serves as a crucial intermediate in the design and synthesis of various pharmaceutical compounds. Its structural framework is instrumental in the development of novel derivatives with potential therapeutic applications. For instance, studies have demonstrated the synthesis of a series of compounds where this chemical scaffold is modified to yield substances with significant antidepressant and antianxiety activities, highlighting its versatility in drug development (Kumar et al., 2017). Additionally, the compound has been utilized in the synthesis of new 1,2,4-triazole derivatives, with some showing promising antimicrobial activities, further underscoring its applicability in creating agents to combat microbial infections (Bektaş et al., 2007).
Antineoplastic Research
In the realm of antineoplastic research, derivatives of 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline have been investigated for their potential in cancer therapy. The metabolism of Flumatinib, a derivative, in chronic myelogenous leukemia patients has been studied, revealing insights into the drug's metabolic pathways and its primary metabolites in humans. This research is pivotal for understanding the pharmacokinetics and optimizing the therapeutic efficacy of such compounds in cancer treatment (Gong et al., 2010).
Anticonvulsant and Antimicrobial Activities
The chemical has been part of the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which were evaluated for their potential anticonvulsant activity. Some of these derivatives demonstrated promising results in standard pharmacological tests, adding to the compound's value in medicinal chemistry research (Aytemir et al., 2004).
properties
IUPAC Name |
tert-butyl 4-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-6-4-22(5-7-23)11-12-8-13(17(18,19)20)10-14(21)9-12/h8-10H,4-7,11,21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDSZRWGHGZRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620823 | |
Record name | tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline | |
CAS RN |
442846-59-5 | |
Record name | tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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